molecular formula C26H53N7O3 B2923646 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) CAS No. 2112824-30-1

2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)

Cat. No.: B2923646
CAS No.: 2112824-30-1
M. Wt: 511.756
InChI Key: KFWNSLRTSUUVSA-UHFFFAOYSA-N
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Description

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” typically involves the cyclization of linear precursors under specific conditions. The reaction often requires the use of protecting groups to ensure the correct formation of the macrocyclic structure. Common reagents include tert-butylamine and acetic anhydride, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps might include crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a new macrocyclic ligand with different functional groups.

Scientific Research Applications

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in biological imaging and as a drug delivery agent.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in catalysis and materials science for the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclen: A similar macrocyclic ligand with four nitrogen atoms.

    Cyclam: Another macrocyclic ligand with a similar structure but different substituents.

    EDTA: A well-known chelating agent with multiple applications in chemistry and biology.

Uniqueness

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” is unique due to its specific structure and the presence of tert-butyl groups, which can influence its reactivity and stability. This makes it particularly valuable in applications where stability and specific interactions with metal ions are crucial.

Properties

IUPAC Name

2-[4,7-bis[2-(tert-butylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53N7O3/c1-24(2,3)28-21(34)18-31-12-10-27-11-13-32(19-22(35)29-25(4,5)6)15-17-33(16-14-31)20-23(36)30-26(7,8)9/h27H,10-20H2,1-9H3,(H,28,34)(H,29,35)(H,30,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWNSLRTSUUVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC(C)(C)C)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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